molecular formula C16H14N2O3 B5785484 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B5785484
M. Wt: 282.29 g/mol
InChI Key: MWQBMZAOWXRVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as PMB-01, is a chemical compound that belongs to the oxadiazole family. It has been extensively studied due to its potential use in the field of medicinal chemistry. PMB-01 has shown promising results in various scientific research studies, making it a valuable compound for future research.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of amyloid beta plaques in the brain. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments include its high yield synthesis method, its ability to inhibit the activity of enzymes and proteins involved in various diseases, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The limitations of using 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One potential direction is the development of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole as an anticancer agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another potential direction is the development of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole as a treatment for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its ability to prevent the formation of amyloid beta plaques and protect neurons from oxidative stress. Additionally, further studies are needed to determine the optimal dosage and administration route of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole for various diseases.

Synthesis Methods

The synthesis of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 2-methoxyphenol, phenylacetic acid, and hydrazine hydrate in the presence of a catalyst. The reaction mixture is then heated, and the resulting product is purified using column chromatography. The yield of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole obtained through this method is high, making it a cost-effective and efficient synthesis route.

Scientific Research Applications

5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential use in the field of medicinal chemistry. It has shown promising results in various scientific research studies, including its use as an anticancer agent, anti-inflammatory agent, and anti-tuberculosis agent. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-19-13-9-5-6-10-14(13)20-11-15-17-16(18-21-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQBMZAOWXRVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

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